2,6-Dimethylpiperidin-4-ol hydrochloride

Description

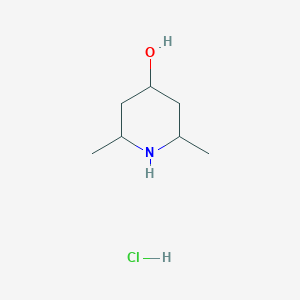

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,6-dimethylpiperidin-4-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-5-3-7(9)4-6(2)8-5;/h5-9H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIHNPOPPHLAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(N1)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50625661 | |

| Record name | 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179175-18-9 | |

| Record name | 2,6-Dimethylpiperidin-4-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50625661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2,6-Dimethylpiperidin-4-ol Hydrochloride

Abstract

The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of chemical research and pharmaceutical development. 2,6-Dimethylpiperidin-4-ol hydrochloride, a substituted piperidine derivative, serves as a valuable building block in the synthesis of various biologically active compounds. Its utility is intrinsically linked to its precise three-dimensional arrangement, including the relative stereochemistry of its substituents. This guide provides a comprehensive, methodology-focused exploration of the analytical techniques employed to elucidate the structure of 2,6-Dimethylpiperidin-4-ol hydrochloride. We will delve into the practical application and theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography, presenting an integrated workflow for researchers and scientists in the field.

Introduction: The Imperative of Structural Integrity

The piperidine ring is a prevalent scaffold in a multitude of natural products and pharmaceutical agents.[1] The substitution pattern on this ring dictates the molecule's conformation and, consequently, its biological activity and pharmacokinetic properties. 2,6-Dimethylpiperidin-4-ol hydrochloride possesses two stereocenters at the C2 and C6 positions, giving rise to possible diastereomers (cis and trans) and, for the chiral isomers, enantiomers.[2] An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant setbacks in drug discovery pipelines. Therefore, a multi-faceted analytical approach is not merely best practice; it is a scientific necessity to ensure the identity, purity, and stereochemical integrity of the compound.

This guide will walk through a logical, self-validating workflow for confirming the structure of 2,6-Dimethylpiperidin-4-ol hydrochloride, moving from foundational molecular formula confirmation to the definitive determination of its three-dimensional architecture.

Foundational Analysis: Mass Spectrometry and Elemental Composition

The first step in any structure elucidation puzzle is to determine the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose.

Experimental Protocol: Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS)

-

Sample Preparation: Dissolve approximately 1 mg of 2,6-Dimethylpiperidin-4-ol hydrochloride in a suitable solvent such as methanol or a water/acetonitrile mixture to a final concentration of ~10-50 µg/mL.

-

Instrumentation: Utilize an ESI-TOF (Time-of-Flight) or ESI-Orbitrap mass spectrometer, which provides high mass accuracy.

-

Analysis Mode: Operate in positive ion mode. The basic nitrogen of the piperidine ring is readily protonated, making it ideal for ESI.

-

Data Acquisition: Infuse the sample directly into the source. Acquire the spectrum over a relevant m/z range (e.g., m/z 50-500).

-

Data Analysis: Identify the peak corresponding to the protonated molecule of the free base, [M+H]⁺. The hydrochloride salt will dissociate in solution, and the analysis will detect the protonated form of the parent amine. The theoretical exact mass of the C₇H₁₅NO free base is 129.1154 Da. The HRMS measurement should align with this value within a narrow tolerance (typically < 5 ppm).

Expected Data and Interpretation

The mass spectrum will provide the mass-to-charge ratio (m/z) of the parent ion and its fragments. For 2,6-Dimethylpiperidin-4-ol, the key ion to observe is the protonated molecule of the free base.

| Ion | Formula | Calculated Exact Mass (m/z) | Observed m/z (Typical) |

| [M+H]⁺ | C₇H₁₆NO⁺ | 130.1226 | ~130.1226 |

| [M+H-H₂O]⁺ | C₇H₁₄N⁺ | 112.1121 | ~112.1121 |

Table 1: Predicted prominent ions for 2,6-Dimethylpiperidin-4-ol in positive-mode ESI-MS.[3]

The observation of the [M+H]⁺ ion at m/z ~130.1226 confirms the molecular weight of the free base (129.20 g/mol ). A common fragmentation pathway involves the loss of a water molecule from the protonated parent ion, leading to a significant peak at m/z ~112.1121.[3][4] This fragmentation strongly suggests the presence of a hydroxyl group.

Figure 1: Primary fragmentation pathway in ESI-MS.

Functional Group Identification: Infrared (IR) Spectroscopy

With the molecular formula confirmed, IR spectroscopy is employed to identify the key functional groups within the molecule. This technique is particularly effective at confirming the presence of the hydroxyl (-OH) and amine hydrochloride (-NH₂⁺-) moieties.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid 2,6-Dimethylpiperidin-4-ol hydrochloride powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and automatically subtracted from the sample spectrum.

Data Interpretation

The IR spectrum provides a fingerprint of the molecule's vibrational modes. The key is to identify characteristic absorption bands.[5]

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Significance |

| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) | Confirms the presence of the hydroxyl group. Broadness is due to hydrogen bonding. |

| 3000 - 2700 (broad, complex) | N-H stretch | Secondary Amine Salt (-NH₂⁺-) | A very characteristic broad absorption for amine salts, often with multiple sub-peaks. |

| 2970 - 2850 | C-H stretch | Alkyl (CH₃, CH₂, CH) | Confirms the aliphatic nature of the piperidine ring and methyl groups.[6] |

| 1600 - 1500 | N-H bend | Secondary Amine Salt (-NH₂⁺-) | Further evidence for the protonated amine. |

| 1100 - 1000 | C-O stretch | Secondary Alcohol | Confirms the C-O single bond of the alcohol. |

Table 2: Characteristic IR absorption bands for 2,6-Dimethylpiperidin-4-ol hydrochloride.

The combination of a broad O-H stretch and the very broad, distinct absorptions for the amine salt provides strong, confirmatory evidence for the proposed functional groups.[7]

Connectivity and Stereochemistry: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework and the relative stereochemistry of the molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for a full assignment.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of 2,6-Dimethylpiperidin-4-ol hydrochloride in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is often preferred for amine hydrochlorides as it can exchange with the labile N-H and O-H protons, simplifying the spectrum. Add a small amount of a reference standard like TMS or DSS.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for good signal-to-noise and an appropriate relaxation delay.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can also be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

-

2D NMR Acquisition:

-

COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).

-

Data Interpretation and Structural Assignment

The piperidine ring typically adopts a chair conformation to minimize steric strain.[1][8] The substituents (two methyl groups and a hydroxyl group) can be in either axial or equatorial positions. The relative stereochemistry (cis or trans) will significantly impact the chemical shifts and coupling constants of the ring protons.

¹H NMR Spectrum Analysis (in D₂O):

-

Protons at C2 and C6: These protons are adjacent to the nitrogen atom and will appear as multiplets. Their chemical shift will be downfield due to the inductive effect of the nitrogen. In the cis isomer, the two protons are chemically equivalent, leading to a single signal set. In the trans isomer, they are inequivalent.

-

Proton at C4: This proton is attached to the carbon bearing the hydroxyl group and will appear as a multiplet. Its chemical shift is influenced by the -OH group.

-

Protons at C3 and C5: These protons will appear as complex multiplets in the aliphatic region of the spectrum.

-

Methyl Protons (C2-CH₃ and C6-CH₃): These will appear as doublets due to coupling with the adjacent C2-H and C6-H protons.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C2-H, C6-H | ~3.0 - 3.5 | Multiplet | 2H |

| C4-H | ~3.8 - 4.2 | Multiplet | 1H |

| C3-H, C5-H (axial) | ~1.5 - 1.8 | Multiplet | 2H |

| C3-H, C5-H (equatorial) | ~1.9 - 2.2 | Multiplet | 2H |

| C2-CH₃, C6-CH₃ | ~1.2 - 1.4 | Doublet | 6H |

Table 3: Predicted ¹H NMR chemical shifts for 2,6-Dimethylpiperidin-4-ol hydrochloride.[9]

¹³C NMR Spectrum Analysis:

The number of signals in the proton-decoupled ¹³C NMR spectrum indicates the symmetry of the molecule. The cis isomer, having a plane of symmetry, will show fewer signals than the chiral trans isomer.

-

Cis Isomer (Achiral, meso): Expected to show 4 carbon signals (C2/C6, C3/C5, C4, and the two methyl carbons are equivalent).

-

Trans Isomer (Chiral, racemic mixture): Expected to show 7 unique carbon signals.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C4 (bearing -OH) | ~65 - 70 |

| C2, C6 (bearing -CH₃) | ~50 - 55 |

| C3, C5 | ~40 - 45 |

| C2-CH₃, C6-CH₃ | ~18 - 22 |

Table 4: Predicted ¹³C NMR chemical shifts for the cis isomer of 2,6-Dimethylpiperidin-4-ol.[10][11]

2D NMR for Connectivity Confirmation:

-

COSY: Will show correlations between C2-H/C3-H, C3-H/C4-H, C4-H/C5-H, and C5-H/C6-H, confirming the ring structure. It will also show a correlation between the C2-H/C6-H protons and their respective methyl group protons.

-

HSQC: Will directly link each proton signal to its corresponding carbon signal, allowing for unambiguous assignment of both spectra.

Figure 2: Workflow for structure elucidation using NMR spectroscopy.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray crystallography offers unequivocal proof of the three-dimensional structure, including the relative arrangement of the substituents (cis/trans) and the conformation of the piperidine ring in the solid state.[12]

Experimental Protocol Overview

-

Crystal Growth: This is often the most challenging step. The hydrochloride salt is dissolved in a minimal amount of a suitable solvent (e.g., ethanol, isopropanol) and allowed to evaporate slowly, or a solvent/anti-solvent vapor diffusion system is set up. The goal is to grow a single, defect-free crystal of sufficient size (~0.1-0.3 mm).

-

Data Collection: The crystal is mounted on a goniometer and cooled under a stream of liquid nitrogen. It is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and the electron density map of the molecule. An atomic model is fitted to the electron density and refined to yield the final structure with precise bond lengths, bond angles, and torsional angles.[13]

The resulting crystallographic data would definitively show whether the two methyl groups are on the same side (cis) or opposite sides (trans) of the piperidine ring relative to each other.

Synthesis and Stereochemical Control

Understanding the synthesis of 2,6-Dimethylpiperidin-4-ol provides context for the expected stereochemical outcome. A common route is the reduction of the corresponding ketone, 2,6-dimethylpiperidin-4-one.[14] The choice of reducing agent can influence the stereoselectivity of the hydroxyl group's formation (axial vs. equatorial).

Figure 3: General synthetic pathway.

For instance, reduction with a bulky reducing agent might preferentially attack from the less hindered face, leading to a higher proportion of one diastereomer. The subsequent treatment with hydrochloric acid affords the stable salt without altering the stereochemistry.[15]

Conclusion: An Integrated and Self-Validating Approach

The structure elucidation of 2,6-Dimethylpiperidin-4-ol hydrochloride is a textbook example of the modern analytical workflow in chemistry. No single technique provides all the answers, but together they form a powerful, cross-validating system. Mass spectrometry establishes the molecular formula, infrared spectroscopy confirms the functional groups, and a suite of NMR experiments reveals the detailed connectivity and provides strong evidence for the stereochemistry. Finally, when obtainable, X-ray crystallography delivers an unambiguous, high-resolution picture of the molecule's three-dimensional structure. This rigorous, integrated approach ensures the foundational accuracy required for all subsequent research and development endeavors.

References

-

PubChem. 2,6-Dimethylpiperidine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. 2,6-Dimethylpiperidin-4-one. National Center for Biotechnology Information. [Link]

-

PubChem. 2,6-dimethyl-piperidin-4-ol. National Center for Biotechnology Information. [Link]

-

NIST. 4-Piperidinol, 1-(phenylmethyl)-. NIST Chemistry WebBook. [Link]

-

ResearchGate. FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP.... [Link]

-

Supporting Information for "Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst". [Link]

-

Organic Syntheses. 2,6-dimethylpyridine. [Link]

-

PubMed Central. Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method. [Link]

-

NIST. Piperidine. NIST Chemistry WebBook. [Link]

-

Wikipedia. Piperidine. [Link]

-

MDPI. 9-Ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile Hydrochloride. [Link]

- Google Patents. CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.

-

Wikipedia. 2,6-Dimethylpiperidine. [Link]

-

MDPI. Synthesis Characterization and X-ray Structure of 2-(2,6-Dichlorophenylamino)-2-imidazoline Tetraphenylborate: Computational Study. [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

chemeurope.com. 2,6-Dimethylpiperidine. [Link]

-

Journal of the American Chemical Society. Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. [Link]

-

ResearchGate. 1H NMR spectra showing the clear difference between piperidine and pyrrolidine amides. [Link]

-

Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. [Link]

-

ResearchGate. FT-IR spectrum of piperine. [Link]

-

DTIC. Piperidine Synthesis. [Link]

-

GovInfo. EPA/NIH Mass Spectral Data Base. [Link]

-

RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 3. PubChemLite - 2,6-dimethyl-piperidin-4-ol (C7H15NO) [pubchemlite.lcsb.uni.lu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rjpbcs.com [rjpbcs.com]

- 6. researchgate.net [researchgate.net]

- 7. 4-Piperidinol, 1-(phenylmethyl)- [webbook.nist.gov]

- 8. chemrevlett.com [chemrevlett.com]

- 9. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. 2,6-Dimethylpiperidin-4-one | C7H13NO | CID 11040712 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. asianpubs.org [asianpubs.org]

A Technical Guide to the Synthesis and Characterization of 2,6-Dimethylpiperidin-4-ol HCl

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis and rigorous characterization of 2,6-Dimethylpiperidin-4-ol hydrochloride. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in pharmacologically active compounds.[1] This document outlines a robust and reproducible synthetic strategy, focusing on the catalytic hydrogenation of 2,6-dimethyl-4-pyridone. It further details the critical analytical techniques required to confirm the compound's structure, purity, and stereochemistry. This guide is intended for researchers, chemists, and professionals in drug discovery and development, offering both a practical methodology and the underlying scientific rationale for key procedural steps.

Introduction and Strategic Overview

2,6-Dimethylpiperidin-4-ol is a valuable heterocyclic building block. Its substituted piperidine ring system is a cornerstone in the design of therapeutics targeting a wide range of conditions, including neurological disorders and infectious diseases.[1] The presence of methyl groups at the 2 and 6 positions introduces specific stereochemical considerations that can significantly influence biological activity. The hydroxyl group at the 4-position provides a versatile handle for further functionalization.

The synthesis described herein proceeds via a two-step sequence starting from the readily available and cost-effective dehydroacetic acid. The chosen pathway involves:

-

Ammonolysis: Conversion of dehydroacetic acid to 2,6-dimethyl-4-pyridone.[2][3][4]

-

Catalytic Hydrogenation: Reduction of the pyridone ring to the corresponding piperidine.[5][6]

-

Salt Formation: Conversion to the hydrochloride salt for improved stability and handling.

This strategy is selected for its efficiency, use of accessible starting materials, and the high degree of control it offers over the final product's formation.

Synthesis Pathway and Rationale

The overall synthetic transformation relies on established and scalable chemical reactions. The choice of catalytic hydrogenation is crucial as it directly influences the stereochemical outcome of the final product.

Step 1: Synthesis of 2,6-Dimethyl-4-pyridone

The initial step involves the conversion of dehydroacetic acid, a pyrone derivative, into 2,6-dimethyl-4-pyridone. This transformation is typically achieved through direct reaction with ammonia or an ammonia source under elevated temperature and pressure.[2] The mechanism involves nucleophilic attack by ammonia on a carbonyl group of the pyrone, followed by ring-opening and subsequent intramolecular cyclization to form the more stable 4-pyridone tautomer.[2][7]

Step 2: Catalytic Hydrogenation to 2,6-Dimethylpiperidin-4-ol

The core of the synthesis is the reduction of the aromatic pyridone ring. Catalytic hydrogenation is the method of choice due to its high efficiency and cleaner reaction profiles compared to stoichiometric reducing agents.

Causality Behind Catalyst Selection: The choice of catalyst (e.g., Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Rhodium on Alumina) is a critical parameter. Different catalysts can exhibit different selectivities for the formation of cis and trans diastereomers.[8] For 2,6-disubstituted piperidines, the cis isomer is often the thermodynamically favored product.[8] Platinum-based catalysts, under acidic conditions, are well-documented for the complete reduction of pyridine rings. The acidic medium protonates the nitrogen atom, activating the ring towards hydrogenation.

The reaction is performed under a positive pressure of hydrogen gas. The pressure and temperature are optimized to ensure complete reduction while minimizing side reactions.

Stereochemical Considerations

The hydrogenation of the 2,6-dimethyl-4-pyridone ring can result in two diastereomers: cis-2,6-dimethylpiperidin-4-ol and trans-2,6-dimethylpiperidin-4-ol.[9] In the cis isomer, both methyl groups are on the same face of the piperidine ring (either both equatorial or both axial in a chair conformation). In the trans isomer, the methyl groups are on opposite faces (one equatorial, one axial).[9] The ratio of these isomers is highly dependent on the reaction conditions, particularly the catalyst and solvent used.[8] The characterization section below provides the necessary spectroscopic methods to determine the diastereomeric ratio of the product.

Detailed Experimental Protocols

Synthesis of 2,6-Dimethylpiperidin-4-ol

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

|---|---|---|---|

| 2,6-Dimethyl-4-pyridone | 123.15 | 10.0 g | 0.0812 |

| Platinum(IV) oxide (PtO₂) | 227.08 | 0.50 g | - |

| Glacial Acetic Acid | 60.05 | 150 mL | - |

| Hydrogen Gas (H₂) | 2.02 | High Pressure | - |

| Diethyl Ether | 74.12 | As needed | - |

| 5 M Sodium Hydroxide (aq) | 40.00 | As needed | - |

| Anhydrous MgSO₄ | 120.37 | As needed | - |

| Ethanolic HCl | - | As needed | - |

Procedure:

-

Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add 2,6-dimethyl-4-pyridone (10.0 g, 0.0812 mol) and glacial acetic acid (150 mL).

-

Catalyst Addition: Carefully add Platinum(IV) oxide (0.50 g) to the solution. Safety Note: Handle PtO₂ with care as it can be pyrophoric.

-

Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-60 psi. Heat the mixture to 50-60 °C and agitate vigorously.

-

Reaction Monitoring: Monitor the reaction progress by observing the drop in hydrogen pressure. The reaction is typically complete within 24-48 hours when hydrogen uptake ceases.

-

Work-up: Cool the vessel to room temperature and carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the Celite pad with a small amount of methanol.

-

Solvent Removal: Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Basification & Extraction: Cool the resulting residue in an ice bath and carefully basify to pH > 12 by the slow addition of 5 M NaOH solution. Extract the aqueous layer with diethyl ether (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2,6-dimethylpiperidin-4-ol as a free base.

Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude free base in a minimal amount of cold diethyl ether.

-

Precipitation: While stirring, add ethanolic HCl dropwise until no further precipitation is observed.

-

Isolation: Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to afford 2,6-Dimethylpiperidin-4-ol HCl.

Characterization and Data Interpretation

Rigorous characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized compound.

Spectroscopic Analysis

The following spectroscopic methods are employed for structural elucidation.[10]

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This is the most powerful tool for determining the relative stereochemistry (cis vs. trans).[8] The coupling constants (J-values) between protons on the piperidine ring are diagnostic.[8] In the thermodynamically stable chair conformation of the cis isomer, the C4-proton is expected to be axial, leading to large axial-axial couplings with the C3 and C5 protons.

-

¹³C NMR (Carbon Nuclear Magnetic Resonance) Spectroscopy: This technique confirms the number of unique carbon environments in the molecule, consistent with the target structure.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups.[11] Expected peaks include a broad O-H stretch (alcohol), N-H stretch (secondary amine), and C-H stretches (alkane).

-

Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the elemental composition.

Expected Characterization Data Summary:

| Analysis | Expected Result | Interpretation |

|---|---|---|

| ¹H NMR (CDCl₃) | δ ~3.6-3.8 (m, 1H, H-4), ~2.8-3.0 (m, 2H, H-2, H-6), ~1.8-2.0 (m, 2H), ~1.2-1.4 (m, 2H), ~1.1 (d, 6H, CH₃) | Confirms proton environments. J-values of H-4 are critical for stereochemistry. |

| ¹³C NMR (CDCl₃) | δ ~65-70 (C-4), ~50-55 (C-2, C-6), ~40-45 (C-3, C-5), ~20-25 (CH₃) | Confirms carbon skeleton. |

| FT-IR (KBr, cm⁻¹) | ~3300-3400 (br, O-H), ~3200-3300 (N-H), ~2850-2960 (C-H) | Presence of key functional groups.[12] |

| MS (ESI+) | m/z = 130.12 [M+H]⁺ | Corresponds to the molecular formula C₇H₁₅NO. |

| Melting Point | Literature dependent | Indicator of purity. |

Chromatographic Analysis

-

Thin Layer Chromatography (TLC): Used for monitoring the reaction progress and assessing the purity of the final product. A typical mobile phase would be a mixture of dichloromethane and methanol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity and diastereomeric ratio of the free base before salt formation.

Visualized Workflows

Synthetic Pathway Diagram

Caption: Overall synthetic route from dehydroacetic acid to the target HCl salt.

Characterization Workflow

Caption: Logical workflow for the analytical characterization of the final product.

Conclusion

This guide details a reliable and well-documented method for the synthesis of 2,6-Dimethylpiperidin-4-ol HCl. By following the outlined experimental procedures and applying the specified analytical techniques, researchers can confidently produce and validate this important chemical intermediate. The emphasis on the rationale behind procedural choices, particularly regarding catalyst selection and stereochemical control, provides the user with the necessary insights to adapt or troubleshoot the synthesis as required. The successful synthesis and characterization of this compound will facilitate further research and development in medicinal chemistry and related fields.

References

-

Hulme, C., & Ma, L. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereo-defined disubstituted piperidines. RSC Medicinal Chemistry, 13(11), 1614–1620. [Link]

-

Jones, P. G., & Kuś, P. (2012). Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1739. [Link]

-

Reddy, G. V., & Rao, G. V. (2012). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry, 10(35), 7115–7124. [Link]

-

Almansour, A. I., et al. (2022). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Journal of Molecular Structure, 1265, 133423. [Link]

-

Selvam, R., Prabakaran, K., & Velraj, G. (2015). Structural and Vibrational Studies on 4-(4-Chlorophenyl)-4-Hydroxypiperidine using Experimental and DFT Methods. ResearchGate. [Link]

- CN104628626A - Preparation method of 2,2,6,6-tetramethyl-4-piperidinol. (2015).

-

Krasavin, M. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(15), 4837. [Link]

-

ResearchGate. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

-

Demuner, A. J., et al. (2007). Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one. Journal of the Brazilian Chemical Society, 18(1), 105-112. [Link]

-

Sivasankaran, K., & Pandiarajan, K. (1986). 13C and 1H NMR spectral studies of some piperidin‐4‐one oximes. Magnetic Resonance in Chemistry, 24(4), 312-316. [Link]

-

Pisarek, M., et al. (2021). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. Angewandte Chemie International Edition, 60(12), 6425-6429. [Link]

-

LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes. Chemistry LibreTexts. [Link]

-

National Institute of Standards and Technology. (n.d.). Piperidine. NIST Chemistry WebBook. [Link]

-

ResearchGate. (n.d.). Reagents and conditions for the synthesis of pyridones 4a-h. ResearchGate. [Link]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information. The Royal Society of Chemistry. [Link]

- US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines. (2003).

-

Stanciu, G., et al. (2018). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Farmacia, 66(2), 266-273. [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

Manimekalai, A., & Nithya, S. (2006). Synthesis and Conformational Analysis of Some 3-Alkyl-2,6-diarylpiperidin-4-one Semicarbazones. E-Journal of Chemistry, 3(3), 221-229. [Link]

-

ResearchGate. (n.d.). Crystal structure, spectroscopic characterization and Hirshfeld surface analysis of trans-diaqua[2,5-bis(pyridin-4-yl)-1,3,4-oxadiazole]dithiocyanatonickel(II). ResearchGate. [Link]

-

Gu, G., & Min, F. (2007). A NEW FACILE SYNTHESIS OF DIMETHYL 4-(2-(2,6-BIS(METHOXYCARBONYL)PYRIDIN-4-YL)VINYL) PYRIDINE-2,6-DICARBOXYLATE. Semantic Scholar. [Link]

-

Wikipedia. (n.d.). Cis–trans isomerism. Wikipedia. [Link]

- US2660579A - Synthesis of 2-amino-4, 6-dimethyl pyrimidine. (1953).

-

Fischer, K., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph). Chemistry – A European Journal, 28(41), e202200984. [Link]

-

Juen, M. A., et al. (n.d.). Supporting Information. ScienceOpen. [Link]

-

Nycz, J. E., et al. (2022). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 27(19), 6667. [Link]

-

Leah4sci. (2018, October 1). Cis Trans Geometric Isomers for Alkenes and Cyclohexane. YouTube. [Link]

-

Katritzky, A. R., & Pojarlieff, I. (1968). Acid-catalysed hydrogen exchange of 2,6-dimethyl-4-pyridone, -pyrone, and -thiapyrone: relative effects of heterocyclic sulphur, oxygen, and nitrogen on electrophilic substitution rates. Chemical Communications (London), (14), 873-874. [Link]

Sources

- 1. ijnrd.org [ijnrd.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 2,6-dimethyl-4-pyridone hemihydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 11. researchgate.net [researchgate.net]

- 12. Piperidine [webbook.nist.gov]

An In-depth Technical Guide to Afuresertib (GSK2110183), a Pan-Akt Inhibitor for Oncological Research

A Note on Chemical Identification: The CAS number 179175-18-9, provided in the topic query, is officially assigned to the chemical entity 2,6-Dimethylpiperidin-4-ol hydrochloride[1][2][3]. However, the context of developing an in-depth technical guide for drug development professionals suggests a focus on a pharmacologically active agent. The vast body of research and clinical data points to Afuresertib (also known as GSK2110183 ), a potent Akt inhibitor with the CAS number 1047644-62-1 [4][5][6][7]. This guide will focus on Afuresertib to align with the presumed scientific intent of the query.

Introduction: Targeting the Central Node of Cancer Signaling

The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism. Its hyperactivation is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention[8]. Afuresertib (GSK2110183) has emerged as a pivotal tool in this endeavor. It is an orally bioavailable, reversible, and ATP-competitive small molecule inhibitor with potent, low-nanomolar activity against all three isoforms of the serine/threonine kinase Akt (Akt1, Akt2, and Akt3)[5][6]. Developed to counteract aberrant AKT signaling, Afuresertib has demonstrated significant preclinical anti-tumor activity and has been evaluated in multiple clinical trials, showing a favorable safety profile and clinical efficacy in various malignancies, including hematologic cancers and solid tumors[6][9][10]. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and applications for research and drug development professionals.

Physicochemical and Pharmacokinetic Profile

A clear understanding of a compound's properties is fundamental to its application in both laboratory and clinical settings. Afuresertib's characteristics make it suitable for oral administration and robust experimental use.

| Property | Value | Source |

| IUPAC Name | N-[(2S)-1-amino-3-(3-fluorophenyl)propan-2-yl]-5-chloro-4-(4-chloro-1-methylpyrazol-5-yl)thiophene-2-carboxamide | [7] |

| CAS Number | 1047644-62-1 | [5][6][7] |

| Molecular Formula | C₁₈H₁₇Cl₂FN₄OS | [6][7] |

| Molecular Weight | 427.32 g/mol | [5] |

| Administration | Oral | [6] |

| Half-Life | Approximately 1.7 days | [6] |

| Time to Peak Plasma | 1.5 to 2.5 hours post-dose | [6] |

Mechanism of Action: Potent and Selective Inhibition of the Akt Kinase

Afuresertib exerts its therapeutic effect by directly targeting the kinase domain of Akt. As an ATP-competitive inhibitor, it blocks the phosphorylation of Akt's myriad downstream substrates, thereby arresting the pro-survival and pro-proliferative signals that are dysregulated in cancer[6][8].

Key Mechanistic Attributes:

-

Pan-Akt Inhibition: Afuresertib demonstrates potent inhibitory activity against all three Akt isoforms, with Ki (inhibition constant) values of 0.08 nM for Akt1, 2 nM for Akt2, and 2.6 nM for Akt3[5]. This broad-spectrum inhibition is crucial for cancers where different isoforms may play redundant or distinct roles.

-

Downstream Target Modulation: Inhibition of Akt by Afuresertib leads to a measurable decrease in the phosphorylation of key downstream effectors. These include GSK-3β (involved in cell cycle and metabolism), PRAS40, FOXO proteins (transcription factors that promote apoptosis and cell cycle arrest), and Caspase 9[4][5].

-

Cellular Consequences: By blocking these pathways, Afuresertib induces apoptosis (programmed cell death), as evidenced by increased caspase-3 and caspase-7 activity, and promotes cell cycle arrest, primarily in the G1 phase[5][6]. This G1 arrest is associated with an increased expression of the cell cycle inhibitor p21WAF1/CIP1[5].

Caption: Afuresertib inhibits the central AKT node, blocking downstream pro-survival and proliferation pathways.

Preclinical and Clinical Development

Afuresertib has undergone extensive evaluation, demonstrating its potential as an anti-cancer agent both alone and in combination therapies.

Preclinical Efficacy

In vitro studies have shown that Afuresertib potently inhibits the proliferation of a wide range of cancer cell lines. Hematological malignancy cell lines are particularly sensitive, with 65% showing an EC50 (half-maximal effective concentration) of less than 1 µM[4]. High sensitivity has been noted in T-cell acute lymphoblastic leukemia (T-ALL), B-cell ALL (B-ALL), and non-Hodgkin lymphoma (NHL) cell lines[6]. In solid tumor cell lines, 21% respond with an EC50 below 1 µM[4]. Furthermore, Afuresertib has demonstrated efficacy in animal models, where oral administration delays the growth of various human tumor xenografts in a dose-dependent manner[6]. Studies in esophageal cancer models showed that Afuresertib reduces tumor volume and mass by inhibiting PI3K and Akt-related protein expression[11].

Clinical Trials and Activity

Afuresertib has been investigated in numerous clinical trials for both hematologic and solid tumors.

-

Hematologic Malignancies: A first-in-human study established a maximum tolerated dose (MTD) of 125 mg per day, with the most common adverse events being nausea, diarrhea, and dyspepsia[6]. In this trial, single-agent Afuresertib demonstrated clinical activity in patients with relapsed or refractory hematologic cancers, including partial responses in multiple myeloma patients[6].

-

Breast Cancer: Afuresertib is being evaluated in combination with fulvestrant for patients with HR+/HER2- breast cancer. A Phase Ib trial showed promising anti-cancer efficacy with a confirmed objective response rate (ORR) of 33.3% and a median progression-free survival (PFS) of 7.3 months in patients who had failed standard therapies[10]. This has led to an ongoing Phase III trial (NCT04851613)[7][10].

-

Prostate Cancer: The FDA has approved a Phase 3 trial protocol for Afuresertib in combination with LAE001 for metastatic castration-resistant prostate cancer (mCRPC). Phase 2 results were encouraging, showing a median radiographic progression-free survival (rPFS) of 8.1 months, a significant improvement over the 2 to 4 months seen with standard treatments[12].

-

Other Solid Tumors: Combination therapies are also being explored. A Phase I/II trial (NCT05390710) is assessing the safety and efficacy of Afuresertib plus a PD-L1 antibody and nab-paclitaxel in advanced solid tumors, primarily triple-negative breast cancer (TNBC)[9].

Experimental Protocols and Methodologies

To facilitate further research, this section outlines standard methodologies for evaluating Afuresertib's activity.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol describes a filter-binding assay to determine the inhibitory potency (Ki) of Afuresertib on Akt isoforms.

Objective: To quantify the direct inhibitory effect of Afuresertib on the kinase activity of purified Akt1, Akt2, and Akt3.

Methodology:

-

Enzyme Preparation: Use low concentrations of purified recombinant human AKT enzymes (e.g., 0.1 nM AKT1, 0.7 nM AKT2, 0.2 nM AKT3)[4].

-

Compound Incubation: Prepare serial dilutions of Afuresertib in a suitable buffer (e.g., DMSO). Incubate the diluted compound with the prepared enzyme for 60 minutes at room temperature to allow for binding equilibrium.

-

Reaction Initiation: Initiate the kinase reaction by adding a reaction mixture containing a specific peptide substrate (e.g., GSKα peptide) and radiolabeled ATP (e.g., [γ-³³P] ATP)[4].

-

Reaction Quenching: After a 2-hour incubation period, terminate the reaction.

-

Product Capture: Transfer the reaction mixture to a phospho-cellulose filter plate, which captures the radiolabeled, phosphorylated peptide product[4].

-

Detection: Wash the plate to remove unincorporated [γ-³³P] ATP. Measure the radioactivity of the captured product using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to a no-compound control. Determine the Ki value using appropriate enzyme kinetics models.

Caption: Workflow for a filter-binding kinase assay to determine Afuresertib's inhibitory constant (Ki).

Protocol 2: Western Blotting for Phospho-Akt

This protocol is used to confirm Afuresertib's mechanism of action within a cellular context.

Objective: To measure the reduction in Akt substrate phosphorylation in cancer cells following treatment with Afuresertib.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MSTO-211H mesothelioma cells) and allow them to adhere[5]. Treat cells with varying concentrations of Afuresertib or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to obtain total protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Akt substrates (e.g., anti-phospho-GSK-3β, anti-phospho-FOXO1) and total protein controls (e.g., anti-total-Akt, anti-β-actin).

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensity using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the specific inhibitory effect of Afuresertib.

Applications in Research and Drug Development

Afuresertib serves as a critical tool for both basic and translational research:

-

Pathway Elucidation: As a highly specific and potent pan-Akt inhibitor, it is an invaluable pharmacological tool for dissecting the complex roles of the Akt signaling pathway in normal physiology and disease.

-

Target Validation: Its clinical activity helps validate Akt as a legitimate therapeutic target in various cancer types.

-

Combination Strategies: The PI3K/Akt pathway is a known mediator of resistance to chemotherapy, radiation, and other targeted therapies. Afuresertib shows significant promise in combination regimens, where it can enhance the efficacy of other agents, such as cisplatin, or overcome resistance mechanisms[5][10][12].

Conclusion

Afuresertib (GSK2110183) is a well-characterized, potent pan-Akt inhibitor that has demonstrated a clear mechanism of action and significant therapeutic potential across a range of cancers. Its oral bioavailability and favorable pharmacokinetic profile, combined with demonstrated clinical activity, underscore its importance in the landscape of targeted oncology drugs. For researchers and drug developers, Afuresertib is not only a promising clinical candidate but also an essential research tool for probing the intricacies of the Akt signaling network and developing more effective anti-cancer strategies.

References

-

Spencer, A., et al. The novel AKT inhibitor afuresertib shows favorable safety, pharmacokinetics, and clinical activity in multiple myeloma. Blood. [Link]

-

PubChem. Afuresertib. National Center for Biotechnology Information. [Link]

-

Patsnap Synapse. What is Afuresertib used for? [Link]

-

AACR Journals. Abstract CT128: Phase I/II clinical trials of LAE005, afuresertib plus nab-paclitaxel in patients with advanced solid tumors, primarily in patients with triple-negative breast cancer (TNBC). [Link]

-

Laekna. Laekna Announces Robust Phase 1b data of LAE002 (afuresertib) for treatment of HR+/ HER2- Breast Cancer at ESMO Congress 2024. [Link]

-

Targeted Oncology. FDA Oks Phase 3 Trial of LAE201 for the Treatment of mCRPC. [Link]

-

Wang, L., et al. The Protective Mechanism of Afuresertib against Esophageal Cancer. Computational and Mathematical Methods in Medicine. [Link]

-

ChemSigma. 179175-18-9 2,6-DIMETHYL-4-HYDROXYPIPERIDINE HYDROCHLORIDE. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. 179175-18-9 2,6-DIMETHYL-4-HYDROXYPIPERIDINE HYDROCHLORIDE [chemsigma.com]

- 3. 2,6-Dimethylpiperidin-4-ol hydrochloride [synhet.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Afuresertib | Akt | ROCK | PKC | TargetMol [targetmol.com]

- 7. Afuresertib | C18H17Cl2FN4OS | CID 46843057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS REGISTRY | CAS [cas.org]

- 9. caymanchem.com [caymanchem.com]

- 10. Benzeneacetic acid, alpha-(hydroxymethyl)-, 3-(diethylamino)-2,2-dimethylpropyl Ester | C18H29NO3 | CID 8645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. N-(Carboxymethyl)-N,N-dimethyl-3-(((3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulfonyl)amino)1-propanaminium | C15H19F13N2O4S | CID 118691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 301547-02-4|O-(2-Methylpiperidin-4-yl)hydroxylamine|BLD Pharm [bldpharm.com]

Introduction: The Piperidinol Scaffold as a Privileged Structure in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of Substituted Piperidinols

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural alkaloids.[1][2] Its derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating its remarkable versatility.[1] The piperidinol framework, which incorporates a hydroxyl group onto the piperidine ring, further enhances the molecule's potential for biological interaction. The hydroxyl group can act as a hydrogen bond donor and acceptor, significantly influencing the compound's pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding affinity.[3] This guide provides a comprehensive exploration of the synthesis, diverse biological activities, and structure-activity relationships (SAR) of substituted piperidinols, offering insights for researchers and professionals in drug discovery and development.

Part 1: Synthetic Strategies for Accessing Substituted Piperidinols

The generation of diverse piperidinol libraries for biological screening hinges on robust and flexible synthetic methodologies. The choice of synthetic route is critical, as it dictates the achievable substitution patterns and stereochemical outcomes, which are paramount for modulating biological activity.

Hydrogenation of Pyridine Precursors

A primary and effective approach for synthesizing the piperidine core involves the hydrogenation or reduction of substituted pyridine precursors.[1] This method is advantageous as a wide variety of substituted pyridines are commercially available or readily synthesized.

-

Catalysis: The reaction is typically catalyzed by transition metals such as rhodium, palladium, or platinum.[1] The choice of catalyst can be crucial; for instance, rhodium catalysis may be effective for certain substrates, while palladium-based methods can be more suitable for others, even in the presence of air and moisture.[1]

-

Causality in Catalyst Selection: The selection between catalysts like rhodium and palladium is not arbitrary. It is based on the substrate's electronic and steric properties. For example, substrates with fluorine substituents may require specific catalysts to avoid undesirable side reactions like hydrodefluorination.[1] The Glorius group demonstrated a palladium-catalyzed hydrogenation suitable for substrates that were inaccessible by rhodium catalysis, highlighting the need for methodological diversity.[1]

Intramolecular Cyclization Reactions

Building the piperidine ring through intramolecular cyclization is another powerful strategy. This approach offers excellent control over stereochemistry. Common methods include:

-

Metal-catalyzed cyclization

-

Electrophilic cyclization

-

Aza-Michael reaction[1]

These reactions involve forming the heterocyclic ring from a linear precursor that already contains the necessary atoms, allowing for precise placement of substituents.[1]

Mannich Condensation for Piperidin-4-ones

A classic and highly effective method for synthesizing piperidin-4-ones, which are common precursors to 4-piperidinols, is the Mannich reaction. This multicomponent reaction involves the condensation of an aldehyde, a ketone (like ethyl methyl ketone), and an amine source (such as ammonium acetate) in an acidic medium.[4][5]

Experimental Protocol: Synthesis of 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones via Mannich Reaction [4]

-

Reactant Preparation: Dissolve dry ammonium acetate (0.1 moles) in 50 ml of ethanol.

-

Mixing: To this solution, add the substituted aromatic aldehyde (0.1 moles), benzaldehyde (0.1 moles), and ethyl methyl ketone (or another suitable ketone) (0.1 moles).

-

Reaction Initiation: Heat the mixture to boiling and then allow it to stand at room temperature overnight to facilitate the condensation reaction.

-

Precipitation: Add 30 ml of concentrated HCl. The piperidinone product will precipitate as its hydrochloride salt.

-

Isolation and Washing: Collect the precipitated salt by filtration. Wash the solid with a 1:5 mixture of ethanol and ether to remove unreacted starting materials and impurities.

-

Liberation of Free Base: Create a suspension of the hydrochloride salt in acetone and treat it with a strong ammonia solution. The free piperidinone base will be liberated.

-

Purification: The crude product can be recrystallized from ethanol to yield the pure substituted piperidin-4-one. The purity can be checked using thin-layer chromatography.

This protocol is a self-validating system as the formation of the hydrochloride salt allows for straightforward isolation and purification before conversion to the final free base, ensuring a high-purity product.

Part 2: A Spectrum of Biological Activities

Substituted piperidinols exhibit an exceptionally broad range of pharmacological effects, making them valuable scaffolds for targeting various diseases.[6]

Analgesic Activity

The phenylpiperidine scaffold is famously associated with potent opioid analgesics.[7][8] These compounds primarily exert their effects by acting as agonists at the µ-opioid receptor in the central nervous system, which inhibits ascending pain pathways.[8]

-

Structure-Activity Relationship (SAR): The analgesic potency of phenylpiperidines is highly dependent on the nature and position of substituents. For instance, derivatives of 4-(4'-bromophenyl)-4-piperidinol have shown significant analgesic effects.[9] Molecular docking studies of active compounds reveal key interactions, such as those between a nitro group substituent and arginine residues within the opioid receptor binding pocket.[9]

Antimicrobial and Antifungal Activity

Piperidin-4-one derivatives have been identified as promising templates for developing new antimicrobial and antifungal agents, a critical need given the rise of drug-resistant pathogens.[4]

-

SAR Insights: Studies have shown that derivatizing the ketone group of piperidin-4-ones into thiosemicarbazones can significantly enhance antifungal activity compared to the parent piperidinone.[4] This suggests that the thiosemicarbazone moiety is a key pharmacophore for antifungal effects in this compound class. The nature of the aryl substituents at the 2 and 6 positions also modulates the activity spectrum and potency.[4]

Data Presentation: Antimicrobial Activity of Substituted Piperidin-4-ones

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for a series of synthesized piperidin-4-one derivatives against various bacterial and fungal strains.[4]

Table 1: Antibacterial Activity (MIC in µg/mL) of Piperidin-4-one Derivatives (1a-6a) [4]

| Compound | R | R' | S. aureus | E. coli | B. subtilis |

| 1a | CH₃ | N(CH₃)₂ | 12 | 8 | 10 |

| 2a | CH₃ | OCH₃ | 12 | 6 | 15 |

| 3a | CH₃ | OH | 17 | 4 | 13 |

| 4a | CH(CH₃)₂ | N(CH₃)₂ | 10 | 4 | 13 |

| 5a | CH(CH₃)₂ | OCH₃ | 10 | 5 | 17 |

| 6a | CH(CH₃)₂ | OH | 16 | 6 | 15 |

| Ampicillin | - | - | 22 | 10 | 23 |

Table 2: Antifungal Activity (MIC in µg/mL) of Piperidin-4-one Thiosemicarbazone Derivatives (1b-6b) [4]

| Compound | R | R' | M. gypseum | M. canis | T. rubrum | C. albicans |

| 1b | CH₃ | N(CH₃)₂ | 3 | 5 | 5 | 5 |

| 2b | CH₃ | OCH₃ | 4 | 5 | 2 | 5 |

| 3b | CH₃ | OH | 3 | 3 | 3 | 5 |

| 4b | CH(CH₃)₂ | N(CH₃)₂ | 3 | 3 | 3 | 8 |

| 5b | CH(CH₃)₂ | OCH₃ | 5 | 4 | 2 | 8 |

| 6b | CH(CH₃)₂ | OH | 4 | 4 | 4 | 5 |

| Terbinafine | - | - | < 0.25 | < 0.25 | < 0.25 | 1 |

Experimental Protocol: Antimicrobial Susceptibility Testing [4]

-

Bacterial Strains: Use standard bacterial strains such as Staphylococcus aureus (ATCC 6538), Escherichia coli (ATCC 8739), and Bacillus subtilis (MTCC-441).

-

Culture Medium: Employ Mueller-Hinton agar for bacterial culture.

-

Method: Utilize the disk diffusion method or a microdilution method to determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum Preparation: Prepare inoculum suspensions according to NCCLS guidelines, adjusting the final inoculum size to approximately 1 x 10³ to 5 x 10³ CFU/mL for yeast and 1.2 x 10⁴ to 6 x 10⁴ CFU/mL for dermatophytes.

-

Test Procedure: In a 96-well microdilution plate, add 100 µL of 2-fold serial dilutions of the test compound to each well. Inoculate each well with 100 µL of the final inoculum suspension.

-

Controls: Include a drug-free growth control and a solvent control on each plate.

-

Incubation: Incubate the plates under appropriate conditions for the specific microorganism.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that shows 100% inhibition of visible growth.

Anticancer Activity

The piperidine scaffold is a key component in numerous anticancer agents.[2][10] Substituted piperidinols have demonstrated significant cytotoxic effects against various human cancer cell lines.

-

Mechanistic Insights: A synthesized piperidine molecule, 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride, showed potent cytotoxic effects on A549 lung cancer cells with an IC50 value of 32.43 µM.[11] The mechanism often involves the induction of apoptosis and cell cycle arrest.[12] For example, certain halogenated curcuminoids with a piperidone core can increase reactive oxygen species (ROS), leading to apoptosis and cell cycle arrest in the G2/M phase.[12]

Antituberculosis and Antiviral Activities

The search for novel therapeutics against infectious diseases has also implicated the piperidinol scaffold.

-

Antituberculosis: High-throughput screening of compound libraries identified a piperidinol derivative with promising activity against Mycobacterium tuberculosis (MIC 1.5 µg/mL).[13] Subsequent SAR studies on an expanded library of analogs identified compounds with improved therapeutic indices, although in vivo side effects highlighted the challenge of secondary pharmacology associated with the core scaffold.[13]

-

Antiviral: Derivatives of N-substituted piperidines have been synthesized and tested against influenza A virus, with some compounds showing efficacy comparable to or better than commercial drugs like Tamiflu and Rimantadine.[14]

Part 3: Structure-Activity Relationship (SAR) and Drug Design

The systematic modification of a lead compound to understand how chemical structure relates to biological activity is the essence of SAR. This process is fundamental to optimizing potency, selectivity, and pharmacokinetic properties.

The causality is clear: modifying a substituent (the cause) leads to a change in biological activity (the effect). For example, in the antimicrobial piperidin-4-ones, changing the R' substituent from a methoxy (-OCH₃) group to a hydroxyl (-OH) group alters the MIC against E. coli from 6 to 4 µg/mL, indicating a potency increase.[4] This iterative process of synthesis, testing, and analysis allows researchers to build a predictive model for designing more effective and safer drugs.

Conclusion and Future Perspectives

Substituted piperidinols continue to be a profoundly important scaffold in drug discovery. Their synthetic tractability allows for the creation of vast chemical diversity, and their proven track record across multiple therapeutic areas ensures their continued exploration. Future research will likely focus on developing more stereoselective synthetic methods to access specific isomers, which often exhibit distinct biological profiles. Furthermore, as our understanding of disease biology deepens, piperidinol-based compounds will be leveraged to create highly selective agents targeting novel biological pathways, from inhibiting protein-protein interactions to modulating complex signaling cascades. The integration of computational chemistry for in silico screening and SAR prediction will further accelerate the journey from a piperidinol "hit" to a clinical candidate.

References

-

D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7539. [Link]

-

Kwiecień, H., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116897. [Link]

-

Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189. [Link]

-

Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development, 9(2). [Link]

-

Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1). [Link]

-

Ananthan, S., et al. (2009). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & Medicinal Chemistry, 17(10), 3565-3572. [Link]

-

Çalışkan, E., & Yakan, H. (2024). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. Northwestern Medical Journal. [Link]

-

D'yakonov, V. A., et al. (2021). Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]

-

Khan, K. M., et al. (2012). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Medicinal Chemistry Research, 21(9), 2339-2347. [Link]

-

Singh, V., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. Current Pharmaceutical Biotechnology, 23(9), 1132-1144. [Link]

-

Ozerov, A. A., et al. (2022). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. Pharmaceuticals, 15(11), 1332. [Link]

-

Casy, A. F., & Myers, J. L. (1964). Synthesis of Some N-Substituted 3,5-Dimethyl-4-piperidinols and Their Derivatives as Potential Analgesics. Journal of Medicinal Chemistry, 7(4), 365-369. [Link]

-

Khan, K. M., et al. (2006). Synthesis of 4-hydroxypiperidine derivatives and their screening for analgesic activity. ResearchGate. [Link]

-

Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 13, 86Piperine. [Link]

-

Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(18), 1703-1718. [Link]

-

Singh, V., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]

-

Rossi, D., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 14(7), 1319-1327. [Link]

-

Siddiqui, S. Z., et al. (2013). Analgesic activity of alkyl piperidine derivatives. Pakistan Journal of Pharmaceutical Sciences, 26(2), 345-349. [Link]

-

El-Sawy, E. R., et al. (2022). Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents. Molecules, 27(19), 6599. [Link]

-

Singh, I. P., & Kumar, A. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. ResearchGate. [Link]

-

Arulraj, R., & Nithya, P. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(3), 127-132. [Link]

-

Singh, V., et al. (2022). A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera. ResearchGate. [Link]

-

Le Guilloux, V., et al. (2005). Structure Activity Relationships. Drug Design Org. [Link]

-

Petrovcic, J., et al. (2023). a) Different modalities of piperidine-containing drugs and drug... ResearchGate. [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614-1624. [Link]

-

Gudin, J., & Fudin, J. (2020). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 23(4S), S233-S248. [Link]

-

D'yakonov, V. A., et al. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. [Link]

-

Wang, Y., et al. (2022). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Bioorganic Chemistry, 128, 106069. [Link]

- Zeile, K., & Heidenbluth, K. (1959). 4-hydroxy-piperidine derivatives and their preparation.

-

Szymański, P., et al. (2023). Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. Molecules, 28(18), 6523. [Link]

-

Dahl, G., et al. (2018). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. ChemMedChem, 13(11), 1121-1131. [Link]

-

Çalışkan, E., & Yakan, H. (2024). Characteristics of the biological activities of the piperidine complex: an anticancer and antioxidant investigation. ResearchGate. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajchem-a.com [ajchem-a.com]

- 4. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. ijnrd.org [ijnrd.org]

- 7. applications.emro.who.int [applications.emro.who.int]

- 8. painphysicianjournal.com [painphysicianjournal.com]

- 9. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. nwmedj.org [nwmedj.org]

- 12. Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma of 2,6-Dimethylpiperidin-4-ol Hydrochloride: A Review of Current Knowledge

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Scarcity of a Specific Mechanism of Action

As of early 2026, a comprehensive search of peer-reviewed scientific literature and patent databases reveals a notable absence of detailed studies elucidating a specific mechanism of action for 2,6-Dimethylpiperidin-4-ol hydrochloride. This compound is primarily documented and commercially available as a chemical intermediate, a foundational building block for the synthesis of more complex molecules. While the therapeutic activities of its various derivatives are subjects of ongoing research, the intrinsic pharmacological profile of 2,6-Dimethylpiperidin-4-ol hydrochloride itself remains largely uncharacterized in the public domain.

This technical guide, therefore, pivots from a traditional mechanistic whitepaper to a thorough review of the available intelligence. It will explore the compound's role as a synthetic precursor and extrapolate potential areas of biological relevance based on the activities of its structurally related analogs.

Part 1: The Identity and Synthetic Utility of 2,6-Dimethylpiperidin-4-ol Hydrochloride

2,6-Dimethylpiperidin-4-ol hydrochloride is a heterocyclic organic compound. The piperidine ring is a prevalent scaffold in medicinal chemistry, and its substituted derivatives are of significant interest. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for its use in chemical reactions.

Its primary role is in organic synthesis, where it serves as a key intermediate in the creation of a variety of pharmaceutical agents. It is particularly noted for its utility in developing drugs that target the central nervous system (CNS) and in the synthesis of certain agrochemicals like pesticides and herbicides[1].

Part 2: Exploring Pharmacological Potential Through Analogs

While direct data on 2,6-Dimethylpiperidin-4-ol hydrochloride is sparse, the pharmacological activities of its derivatives provide valuable insights into its potential biological relevance. The 2,6-dimethylpiperidine framework is a versatile scaffold that has been incorporated into molecules with a wide range of therapeutic effects.

Analgesic and Antipyretic Properties of Piperidin-4-one Derivatives

Research into novel N-(N-methylpiperazinoacetyl)-2,6-diarylpiperidin-4-one derivatives has demonstrated promising analgesic and antipyretic activities. In preclinical studies, certain compounds from this series exhibited significant pain-relieving effects, even more potent than the reference drug, diclofenac sodium. Additionally, notable antipyretic activity, comparable to paracetamol, was observed[2]. These findings suggest that the 2,6-disubstituted piperidin-4-one core can be a valuable pharmacophore for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Cardiovascular Effects of Piperidine Derivatives

The piperidine nucleus is also present in compounds with significant cardiovascular effects. For instance, 1-methyl-4-(1-naphthylvinyl)piperidine has been shown to produce a dose-dependent decrease in blood pressure in animal models[3]. The mechanism for this hypotensive effect is believed to be related to the blockade of calcium channels, as the compound was found to decrease calcium flux in isolated cortical synaptosomes[3]. This highlights the potential for piperidine derivatives to be developed as cardiovascular agents.

Kinase Inhibition in Oncology

A prominent example of a complex piperidine derivative in clinical use is Alectinib. Chemically known as 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile hydrochloride, Alectinib is a potent anaplastic lymphoma kinase (ALK) inhibitor[4]. It is approved for the treatment of ALK-positive metastatic non-small cell lung cancer (NSCLC), demonstrating the utility of the piperidine scaffold in the design of targeted cancer therapies[4].

Opioid Receptor Modulation

The broader family of piperidine derivatives also includes potent narcotic agonists, such as congeners of fentanyl. Research in this area has focused on developing short-acting analgesic agents for surgical use, with many compounds exhibiting both analgesic and anesthetic properties[5].

Part 3: Future Directions and the Path Forward

The diverse biological activities of its derivatives strongly suggest that 2,6-Dimethylpiperidin-4-ol hydrochloride could serve as a starting point for the discovery of novel therapeutics. However, to unlock this potential, a systematic investigation into its own pharmacological profile is warranted.

Proposed Experimental Workflow for Mechanistic Elucidation

To determine the mechanism of action of 2,6-Dimethylpiperidin-4-ol hydrochloride, a structured experimental approach is necessary.

Figure 1. A proposed experimental workflow for the elucidation of the mechanism of action of 2,6-Dimethylpiperidin-4-ol hydrochloride.

Step-by-Step Methodologies:

-

Broad Target Screening:

-

Protocol: The compound should be screened against a comprehensive panel of receptors, ion channels, enzymes, and transporters (e.g., the Eurofins SafetyScreen44™ or similar).

-

Causality: This initial broad screen is essential to identify potential molecular targets without preconceived bias, casting a wide net to uncover any significant interactions.

-

-

Phenotypic Screening:

-

Protocol: Utilize high-content imaging and other cell-based phenotypic assays to observe the compound's effects on various cellular processes (e.g., cell proliferation, apoptosis, migration, neurite outgrowth).

-

Causality: Phenotypic screening can reveal a compound's functional effects at a cellular level, providing clues to its mechanism even if the direct molecular target is unknown.

-

-

Target Identification and Validation:

-

Protocol: Based on the initial screening results, conduct detailed binding assays (e.g., Surface Plasmon Resonance [SPR], Isothermal Titration Calorimetry [ITC]) to determine binding affinity and kinetics for the identified targets. Follow up with functional assays (e.g., cAMP assays, calcium flux assays, reporter gene assays) to confirm agonistic or antagonistic activity. Genetic validation using techniques like siRNA or CRISPR to knockdown the proposed target can confirm its role in the observed cellular effects.

-

Causality: This multi-pronged approach ensures that the identified target is not only a binding partner but is also responsible for the biological activity of the compound.

-

-

Downstream Signaling Pathway Analysis:

-

Protocol: Once a validated target is identified, investigate the downstream signaling pathways using techniques such as Western blotting for key signaling proteins, reporter assays for transcription factor activation, and phosphoproteomics.

-

Causality: This step connects the molecular interaction at the target to the ultimate cellular response, providing a complete picture of the mechanism of action.

-

Conclusion

While the direct mechanism of action of 2,6-Dimethylpiperidin-4-ol hydrochloride remains an open question, its role as a valuable synthetic intermediate is well-established. The diverse and potent pharmacological activities of its derivatives underscore the potential of the 2,6-dimethylpiperidine scaffold in drug discovery. Future research focused on the systematic pharmacological characterization of this foundational molecule is crucial to fully understand its potential and to guide the rational design of new and improved therapeutics.

References

-

Syntheses, characterization and evaluation of novel 2,6-diarylpiperidin-4-ones as potential analgesic-antipyretic agents. (2014). European Journal of Medicinal Chemistry. [Link]

- Process for the preparation of 2,6-dimethyl-4-(3'-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid 3-beta-(n-benzyl-n-methylamino)-ethyl ester 5-methyl ester and its hydrochloride salt. (1986).

-

Cardiovascular efficacy and safety of dipeptidyl peptidase-4 inhibitors: A meta-analysis of cardiovascular outcome trials. (2021). World Journal of Diabetes. [Link]

-

Cardiovascular effects of 1-methyl-4-(1-naphthylvinyl)piperidine hydrochloride. (1988). European Journal of Pharmacology. [Link]

- Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride. (2019).

-

Cardiovascular Safety of Dipeptidyl-Peptidase IV Inhibitors: A Meta-Analysis of Placebo-Controlled Randomized Trials. (2017). Cardiovascular Diabetology. [Link]

- Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (2020).

-

2,6-Dimethylpiperidine. Wikipedia. [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]

-

Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. (1989). Journal of Medicinal Chemistry. [Link]

-

Comprehensive review of cardiovascular toxicity of drugs and related agents. (2018). Medicinal Research Reviews. [Link]

- Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients. (2007).

-

SYNTHESIS, CHARACTERIZATION AND PHARMACOLOGICAL EVALUATION OF SOME NEW 2,6-DIARYLPIPERIDIN-4-ONE DER. (2013). International Journal of Pharmaceutical and Biological Sciences. [Link]

-

Doxorubicin Cardiomyopathy. (2007). Cardiovascular Toxicology. [Link]

-

Synthesis, characterization and pharmacological evaluation of some 1,4-dihydropyridines derivatives. (2011). Journal of Chemical and Pharmaceutical Research. [Link]

-

2,6-Dimethylpiperidine hydrochloride. PubChem. [Link]

-

2,6-Dimethylpiperidin-4-one. PubChem. [Link]

-